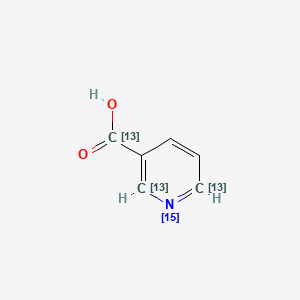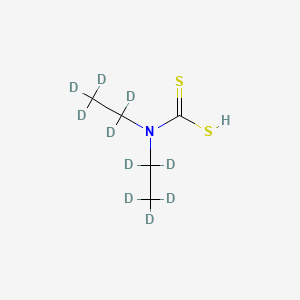
Ditiocarb-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditiocarb-d10, also known as Diethyldithiocarbamic acid-d10, is a deuterium-labeled derivative of Ditiocarb. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ditiocarb-d10 is synthesized by incorporating deuterium into the Ditiocarb molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the substitution of hydrogen atoms with deuterium in the Ditiocarb molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The production process likely involves the same principles as laboratory synthesis but on a larger scale. This includes the use of deuterated reagents and solvents, as well as specialized equipment to handle and incorporate deuterium into the Ditiocarb molecule .
Análisis De Reacciones Químicas
Types of Reactions
Ditiocarb-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other oxidation products.
Reduction: The compound can be reduced to form thiols and other reduction products.
Substitution: This compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides, while reduction reactions may produce thiols .
Aplicaciones Científicas De Investigación
Ditiocarb-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and metabolism in drug development.
Industry: Utilized in the development of new materials and chemical processes where stable isotope labeling is required
Mecanismo De Acción
The mechanism of action of Ditiocarb-d10 is similar to that of its non-deuterated counterpart, Ditiocarb. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property makes it useful in the treatment of metal poisoning and in various research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
Ditiocarb: The non-deuterated form of Ditiocarb-d10, used for similar applications but without the benefits of stable isotope labeling.
Disulfiram: A related compound used in the treatment of alcohol dependence, which metabolizes to Ditiocarb in the body.
Diethyldithiocarbamate: Another thiocarbamate compound with similar chemical properties and applications
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolism. The incorporation of deuterium can lead to differences in the behavior of the compound compared to its non-deuterated counterpart, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C5H11NS2 |
|---|---|
Peso molecular |
159.3 g/mol |
Nombre IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2 |
Clave InChI |
LMBWSYZSUOEYSN-MWUKXHIBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCN(CC)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




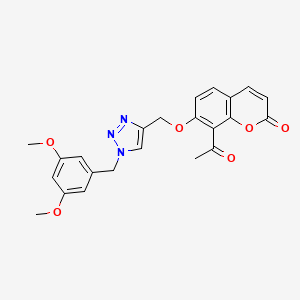
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

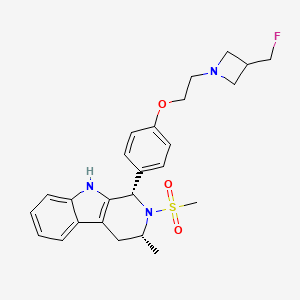



![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)

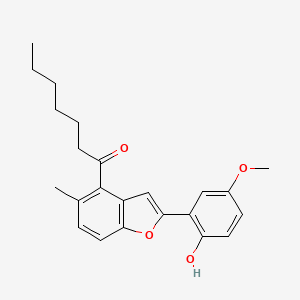
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
